

High-Pressure Crystallography of Di-p-tolyl Disulfide: A Comparative Guide

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Compound of Interest

Compound Name: *p*-Tolyl disulfide

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A detailed analysis of the polymorphic behavior of di-**p-tolyl disulfide** under high-pressure conditions is presented, offering a comparative look at its structural transformations. This guide synthesizes theoretical data from computational studies and outlines the established experimental protocols for high-pressure single-crystal X-ray diffraction, providing a resource for researchers, scientists, and professionals in drug development.

Di-**p-tolyl disulfide**, a molecule of interest for its applications as a load-carrying additive, exhibits complex polymorphic behavior under pressure. Computational studies have elucidated the existence of at least three polymorphs— α , β , and γ —with distinct crystal structures and stability ranges. Understanding these pressure-induced phase transitions is crucial for harnessing the material's properties in various applications. While experimental high-pressure single-crystal X-ray diffraction data for di-**p-tolyl disulfide** is not currently available in published literature, theoretical models provide valuable insights into its structural evolution under compression.

This guide compares the theoretically predicted crystallographic data of the α , β , and γ phases of di-**p-tolyl disulfide**. In the absence of direct experimental data for the target compound, this guide will leverage the principles of high-pressure crystallography and data from related compounds to provide a comprehensive overview.

Comparative Analysis of Di-p-tolyl Disulfide Polymorphs

Computational studies, primarily employing Density Functional Theory (DFT), have predicted the pressure-induced phase transitions of di-**p-tolyl disulfide**. The α phase, stable at ambient conditions, is predicted to transform into the γ phase at approximately 0.35 GPa and 400 K, and into the β phase at around 0.65 GPa and 463 K.[1][2] A refined phase diagram based on enthalpy calculations suggests the α form is most stable up to 0.34 GPa, after which the γ phase becomes the most stable form up to 3.0 GPa.[3]

The following table summarizes the key crystallographic parameters of the three predicted polymorphs of di-**p-tolyl disulfide**, as derived from computational studies. This data highlights the significant changes in unit cell dimensions and crystal system associated with the phase transitions.

Table 1: Theoretical Crystallographic Data for Di-**p-tolyl Disulfide** Polymorphs

Poly morph	Pressure (GPa)	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)
α	Ambient	Monoclinic	P2 ₁	-	-	-	-	-	-	636.42
β	>1.6	Triclinic	P1	-	-	-	-	-	-	556.89
γ	from solution at elevated pressure	Monoclinic	P2 ₁ /c	-	-	-	-	-	-	1199.54

Note: Specific unit cell parameters (a, b, c, α , β , γ) for the polymorphs at various pressures are not consistently reported across the computational literature, hence the focus on crystal system, space group, and unit cell volume as primary comparative metrics.

Experimental Protocol: High-Pressure Single-Crystal X-ray Diffraction

The investigation of crystal structures under high pressure is predominantly carried out using a diamond anvil cell (DAC) coupled with a single-crystal X-ray diffractometer, often at a synchrotron source to achieve high flux and brilliance. The following protocol outlines the general methodology.

1. Sample Preparation and Loading:

- A single crystal of the sample with dimensions typically in the range of 10-50 μm is selected.
- The crystal is loaded into a small hole (the sample chamber) drilled in a metal gasket.
- A pressure-transmitting medium (e.g., a 4:1 methanol:ethanol mixture, silicone oil, or a noble gas like helium or neon for better hydrostaticity) is added to the sample chamber to ensure uniform pressure application.
- A small ruby sphere is often included as a pressure calibrant. The pressure is determined by the shift in the ruby fluorescence wavelength.

2. Pressure Application:

- Pressure is applied by mechanically driving the two diamond anvils together, which compresses the gasket and the enclosed sample chamber.
- The pressure is increased incrementally, with measurements taken at each pressure point.

3. X-ray Diffraction Data Collection:

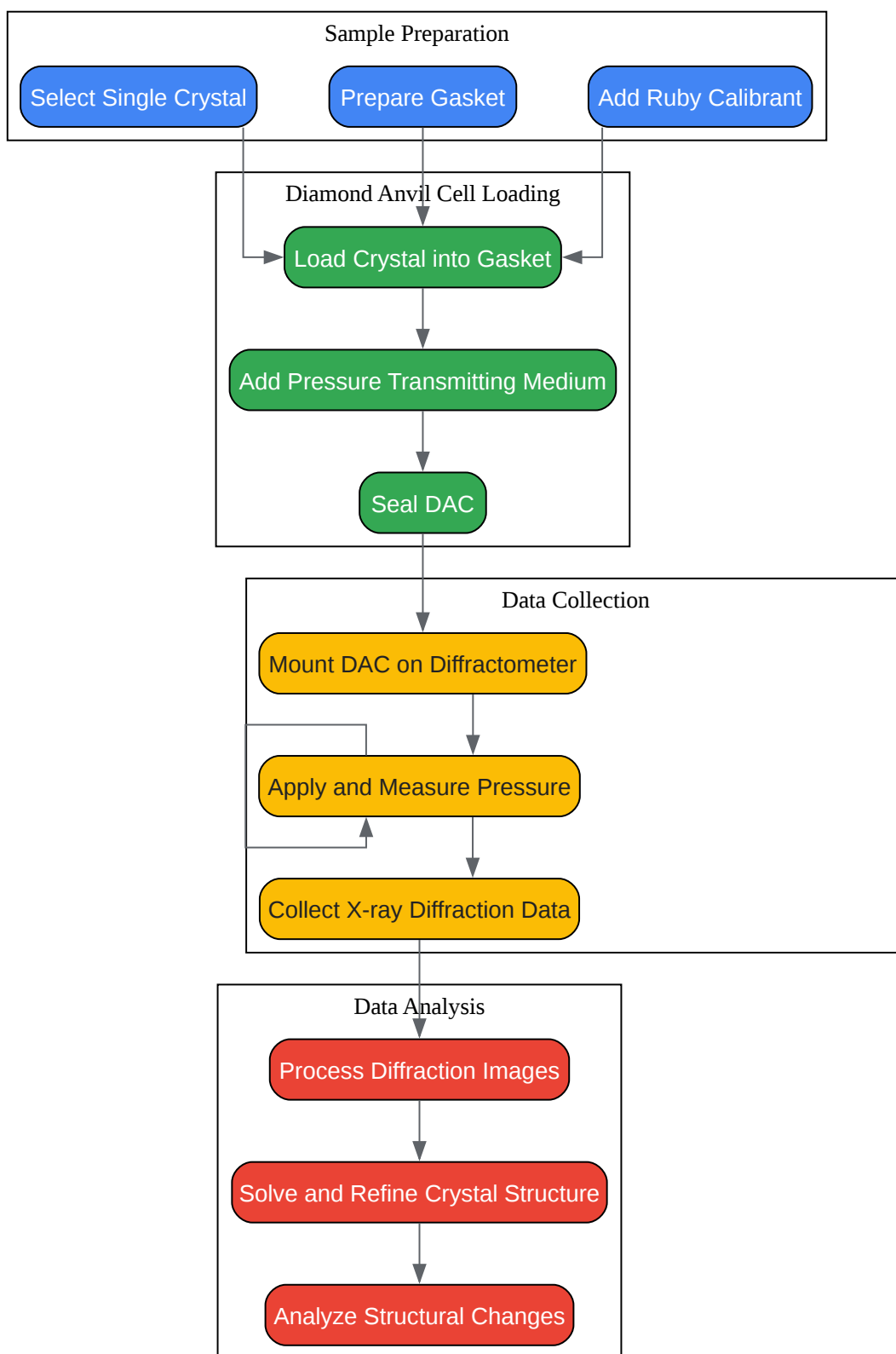
- The DAC is mounted on a goniometer at the beamline.
- A monochromatic X-ray beam is focused on the single crystal.
- Diffraction patterns are collected on an area detector (e.g., a CCD or Pilatus detector) as the crystal is rotated.

- Data collection strategies are optimized to maximize the coverage of the reciprocal space, which can be limited by the opening angle of the DAC.

4. Data Processing and Structure Refinement:

- The collected diffraction images are processed to integrate the intensities of the Bragg reflections.
- The unit cell parameters are determined and the crystal structure is solved and refined using specialized software.
- Corrections for absorption by the diamond anvils and the gasket are applied.

The following diagram illustrates the general workflow of a high-pressure single-crystal X-ray diffraction experiment.

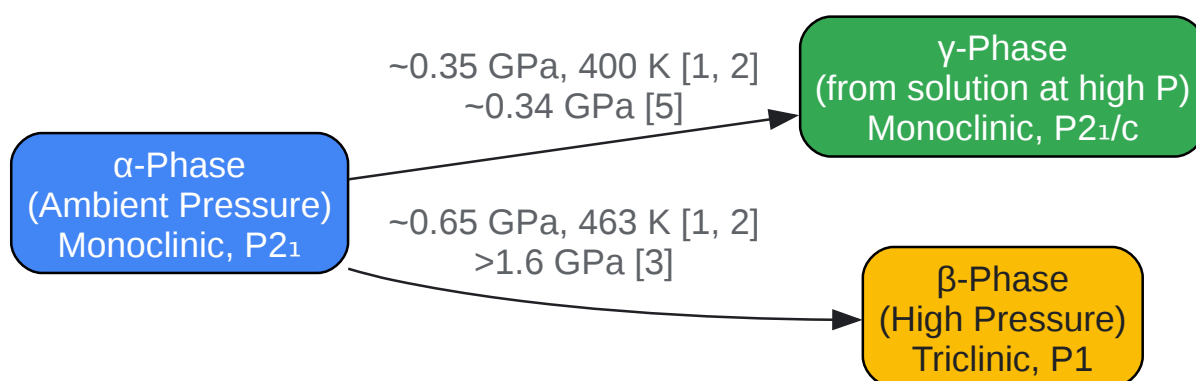


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A flowchart of the high-pressure single-crystal X-ray diffraction experimental workflow.

Pressure-Induced Phase Transitions in Di-*p*-tolyl Disulfide

The theoretical studies of di-***p*-tolyl disulfide** reveal a fascinating landscape of polymorphic transformations driven by pressure. The following diagram illustrates the logical relationship between the different phases as a function of increasing pressure.



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Pressure-induced phase transitions of di-***p*-tolyl disulfide** polymorphs.

In conclusion, while direct experimental high-pressure single-crystal X-ray diffraction data for di-***p*-tolyl disulfide** remains to be reported, computational studies provide a solid foundation for understanding its polymorphic behavior. The predicted phase transitions from the α to the β and γ phases highlight the significant impact of pressure on the crystal packing of this molecule. The experimental protocols outlined here provide a roadmap for future studies that could validate these theoretical predictions and further elucidate the structure-property relationships of di-***p*-tolyl disulfide** and related compounds under extreme conditions.

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